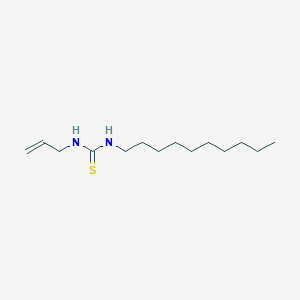
N-Decyl-N'-prop-2-en-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N’-prop-2-en-1-ylthiourea: is an organic compound with the molecular formula C14H28N2S It is a thiourea derivative, characterized by the presence of a decyl group and a prop-2-en-1-yl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N’-prop-2-en-1-ylthiourea typically involves the reaction of decylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the desired thiourea derivative.
Industrial Production Methods: Industrial production of N-Decyl-N’-prop-2-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Decyl-N’-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in substitution reactions, where the allyl or decyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Compounds with different functional groups replacing the allyl or decyl groups.
Scientific Research Applications
Chemistry: N-Decyl-N’-prop-2-en-1-ylthiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, N-Decyl-N’-prop-2-en-1-ylthiourea is investigated for its potential as an antimicrobial agent. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.
Medicine: The compound is also explored for its potential therapeutic applications, including its use as an anti-inflammatory agent. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Industry: In the industrial sector, N-Decyl-N’-prop-2-en-1-ylthiourea is used as a corrosion inhibitor. It is added to various formulations to protect metal surfaces from corrosion, especially in harsh environments.
Mechanism of Action
The mechanism of action of N-Decyl-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. For example, it can inhibit the activity of certain proteases, leading to reduced inflammation. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
- N-Decyl-N’-prop-2-en-1-ylthiourea
- N-Decyl-N’-prop-2-en-1-ylurea
- N-Decyl-N’-prop-2-en-1-ylcarbamate
Comparison: N-Decyl-N’-prop-2-en-1-ylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Decyl-N’-prop-2-en-1-ylurea and N-Decyl-N’-prop-2-en-1-ylcarbamate, the thiourea derivative exhibits stronger antimicrobial activity and better corrosion inhibition properties. The presence of the sulfur atom in the thiourea group is believed to enhance these properties, making N-Decyl-N’-prop-2-en-1-ylthiourea a more effective compound in various applications.
Properties
CAS No. |
62552-06-1 |
|---|---|
Molecular Formula |
C14H28N2S |
Molecular Weight |
256.45 g/mol |
IUPAC Name |
1-decyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H28N2S/c1-3-5-6-7-8-9-10-11-13-16-14(17)15-12-4-2/h4H,2-3,5-13H2,1H3,(H2,15,16,17) |
InChI Key |
UQSUMDRAJQZTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















